Melanoxazal vs MR-93B: Direct Enzymatic Target Engagement Comparison on Mushroom Tyrosinase
Melanoxazal exhibits potent inhibition of mushroom tyrosinase with an IC₅₀ of 4.2 µg/mL [1]. In stark contrast, the structurally related oxazole MR-93B, also isolated from Trichoderma harzianum, showed no inhibitory activity against mushroom tyrosinase when tested at a concentration of 1,000 µg/mL [2]. This indicates that the difference in target engagement between these two structurally similar fungal metabolites is greater than 238-fold.
| Evidence Dimension | Mushroom tyrosinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.2 µg/mL |
| Comparator Or Baseline | MR-93B: No inhibition at 1,000 µg/mL (reported as >1,000 µg/mL inactive) |
| Quantified Difference | >238-fold difference in inhibitory potency |
| Conditions | In vitro mushroom tyrosinase enzyme assay, standard spectrophotometric monitoring of dopachrome formation. Melanoxazal data from Takahashi et al. (1996); MR-93B data from Lee et al. (1997). |
Why This Matters
This massive potency gap confirms that the tyrosinase inhibitory activity is exquisitely sensitive to the specific side-chain functionalization of the oxazole core, making melanoxazal the only active tyrosinase inhibitor within this subgroup of natural oxazoles.
- [1] Takahashi, S., Hashimoto, R., Hamano, K., & Nakagawa, A. (1996). Melanoxazal, new melanin biosynthesis inhibitor discovered by using the larval haemolymph of the silkworm, Bombyx mori. Production, isolation, structural elucidation, and biological properties. The Journal of Antibiotics, 49(6), 513–518. View Source
- [2] Lee, C. H., Chung, M. C., Lee, H. J., Bae, K. S., & Kho, Y. H. (1997). MR566A and MR566B, new melanin synthesis inhibitors produced by Trichoderma harzianum. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 50(6), 469–473. View Source
